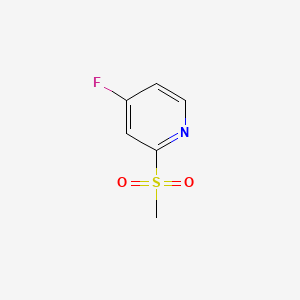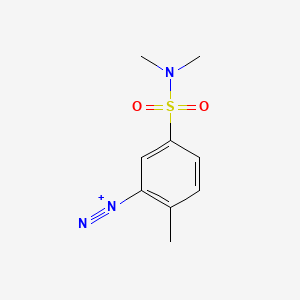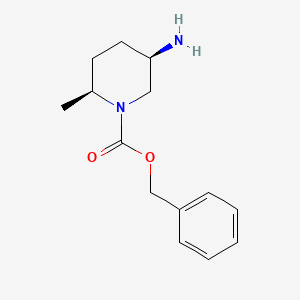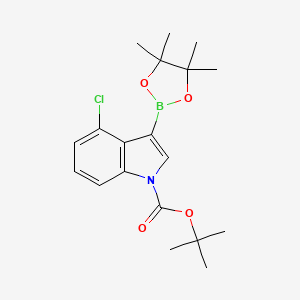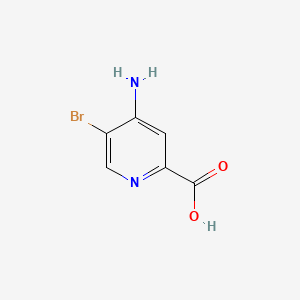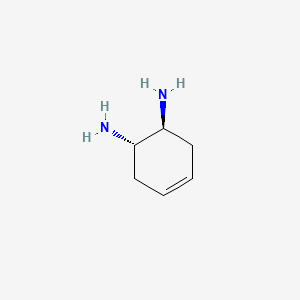
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)Malonic acid” is a chemical compound. However, there seems to be limited information available specifically for this compound12.
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as the Suzuki–Miyaura coupling3, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction3. Another method involves the protodeboronation of pinacol boronic esters utilizing a radical approach4. However, specific synthesis methods for “2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)Malonic acid” are not readily available in the sources.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various techniques such as NMR, IR, and mass spectrometry5. However, specific molecular structure analysis for “2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)Malonic acid” is not provided in the sources65.
Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve processes like oxidative addition and transmetalation3. Protodeboronation of pinacol boronic esters is another reaction that’s been reported4. However, specific chemical reactions involving “2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)Malonic acid” are not detailed in the sources.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can include its molecular weight, melting point, and purity12. However, specific physical and chemical properties for “2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)Malonic acid” are not provided in the sources12.
Safety And Hazards
The safety and hazards of a compound can be determined by its hazard statements and precautionary statements78. However, specific safety and hazard information for “2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)Malonic acid” is not provided in the sources78.
Zukünftige Richtungen
The future directions for research on “2-(1-(4-acetamidophenyl)-1-oxopropan-2-yl)Malonic acid” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. However, specific future directions are not provided in the sources.
Please note that the information provided is based on the available sources and there may be additional information not covered in this analysis. For more detailed information, further research and consultation with a chemistry professional is recommended.
Eigenschaften
CAS-Nummer |
1221499-54-2 |
|---|---|
Produktname |
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid |
Molekularformel |
C14H15NO6 |
Molekulargewicht |
293.275 |
IUPAC-Name |
2-[1-(4-acetamidophenyl)-1-oxopropan-2-yl]propanedioic acid |
InChI |
InChI=1S/C14H15NO6/c1-7(11(13(18)19)14(20)21)12(17)9-3-5-10(6-4-9)15-8(2)16/h3-7,11H,1-2H3,(H,15,16)(H,18,19)(H,20,21) |
InChI-Schlüssel |
ICJNRQPKVGSXNH-UHFFFAOYSA-N |
SMILES |
CC(C(C(=O)O)C(=O)O)C(=O)C1=CC=C(C=C1)NC(=O)C |
Synonyme |
2-(1-(4-acetaMidophenyl)-1-oxopropan-2-yl)Malonic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-1,6-diazaspiro[3.3]heptane](/img/structure/B577862.png)
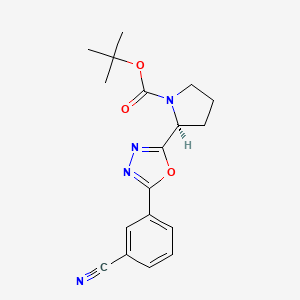
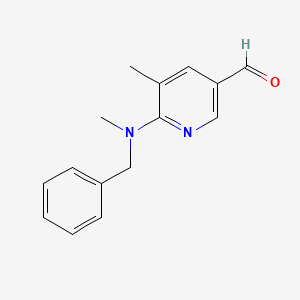
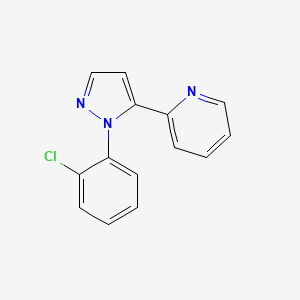
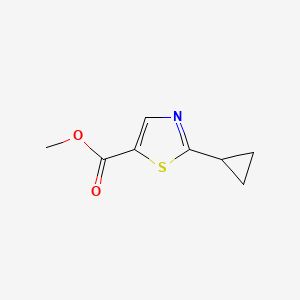
![Tert-butyl 9-oxa-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B577871.png)
![2,4-Dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B577872.png)
